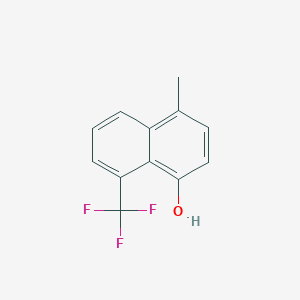

4-Methyl-8-(trifluoromethyl)naphthol

Description

Properties

IUPAC Name |

4-methyl-8-(trifluoromethyl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O/c1-7-5-6-10(16)11-8(7)3-2-4-9(11)12(13,14)15/h2-6,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXYCJJJIOQFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Brominated Naphthalene Precursors

A plausible starting point involves the nitration of brominated naphthalene derivatives. For instance, the nitration of 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate and sulfuric acid, as described in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, could be adapted for naphthalene systems. Substituting the benzene core with naphthalene would require careful optimization of reaction conditions to achieve regioselective nitration at the 8-position.

Catalytic Hydrogenation for Amine Intermediates

Following nitration, catalytic hydrogenation using palladium/charcoal under hydrogen atmosphere reduces nitro groups to amines. Applied to a naphthalene scaffold, this step would yield 8-amino-4-methylnaphthalene, which could subsequently undergo diazotization and hydrolysis to introduce the hydroxyl group. However, competing reduction of bromine substituents must be mitigated through catalyst selection or protective group strategies.

Copper-Mediated Trifluoromethylation Strategies

Solvent and Temperature Optimization

Key parameters include the use of polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) at 100–150°C, which enhance reaction rates and regioselectivity. A representative procedure might involve:

Hydrolysis of Cyano Intermediates to Naphthol Derivatives

Cyano Group Hydrolysis Under Basic Conditions

The hydrolysis of cyano-substituted intermediates, as demonstrated in the synthesis of 4-trifluoromethylnicotinic acid, offers a pathway to hydroxyl groups. For 4-methyl-8-cyano-5-(trifluoromethyl)naphthalene, treatment with aqueous NaOH in ethanol at reflux could convert the cyano group to a carboxylic acid, followed by decarboxylation to yield the naphthol.

Acidification and Crystallization

Post-hydrolysis, acidification with HCl precipitates the product, as seen in the isolation of 4-trifluoromethylnicotinic acid. Crystallization from ethanol or aqueous mixtures ensures high purity, with yields exceeding 90% under optimized conditions.

Challenges in Regioselective Functionalization

Competing Substitution Patterns in Naphthalene Systems

The inherent reactivity of naphthalene’s α- and β-positions complicates regioselective trifluoromethylation. Computational modeling or directing group strategies (e.g., sulfonic acid groups) may enhance selectivity. The patent literature emphasizes the use of sterically hindered bases to direct electrophilic substitution.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions:

*Yields estimated from analogous procedures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-8-(trifluoromethyl)naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

- 4-Methyl-8-(trifluoromethyl)naphthol serves as a crucial building block in organic synthesis. Its structure allows for various functionalization reactions, enabling the creation of more complex molecules. The compound can undergo electrophilic and nucleophilic substitution reactions, oxidation, and reduction processes, making it versatile in synthetic chemistry .

Synthetic Routes

- The synthesis typically involves Friedel-Crafts alkylation, where naphthol is reacted with appropriate reagents under controlled conditions. Advanced catalytic systems are employed in industrial settings to enhance yield and efficiency .

Biological Research

Antimicrobial and Anticancer Properties

- Preliminary studies indicate that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Research is ongoing to explore its mechanism of action, particularly how the hydroxyl group interacts with biological targets .

Pharmaceutical Intermediate

- The compound is being investigated as a pharmaceutical intermediate, potentially leading to new drug formulations targeting various diseases .

Industrial Applications

Dyes and Pigments Production

- In the chemical industry, this compound is utilized in the production of dyes and pigments. Its unique properties contribute to the stability and vibrancy of colorants used in textiles and coatings .

Specialty Chemicals

- The compound is also involved in synthesizing specialty chemicals, which are essential for various applications, including agrochemicals and polymer additives .

Mechanistic Insights

Interaction with Biological Molecules

- The mechanism of action involves hydrogen bonding between the hydroxyl group of this compound and biological macromolecules. This interaction can influence molecular structure and function, enhancing its bioactivity .

Influence of Trifluoromethyl Group

- The trifluoromethyl group increases lipophilicity, affecting the compound's distribution within biological systems, which may enhance its efficacy as a therapeutic agent .

Case Studies and Research Findings

Recent studies have demonstrated the utility of naphthol derivatives, including this compound, in various synthetic applications:

- Fluorescent Chemosensors : Research has shown that aminonaphthol derivatives can be synthesized to create fluorescent chemosensors capable of selectively recognizing fluoride anions .

- Enantioselective Catalysis : Compounds similar to this compound have been utilized as catalysts in enantioselective reactions, demonstrating their potential in asymmetric synthesis .

These findings underscore the diverse applications of this compound in both academic research and industrial contexts.

Mechanism of Action

The mechanism of action of 4-Methyl-8-(trifluoromethyl)naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 4-Methyl-8-(trifluoromethyl)naphthol with three related naphthol derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₁₂H₉F₃O | 226.19 | -OH (1), -CH₃ (4), -CF₃ (8) | ~15 (low) | 145–150 |

| 8-Trifluoromethylnaphthol | C₁₁H₇F₃O | 212.17 | -OH (1), -CF₃ (8) | ~20 | 130–135 |

| 4-Methylnaphthol | C₁₁H₁₀O | 158.20 | -OH (1), -CH₃ (4) | ~500 | 95–100 |

| 4-Chloro-8-methylnaphthol | C₁₁H₉ClO | 192.64 | -OH (1), -CH₃ (4), -Cl (8) | ~100 | 120–125 |

Key Observations:

Molecular Weight and Substituent Effects :

- The trifluoromethyl group increases molecular weight significantly compared to methyl or chloro substituents. This correlates with reduced water solubility due to enhanced hydrophobicity .

- The methyl group in 4-Methylnaphthol contributes to a lower melting point (95–100°C) compared to halogenated derivatives.

Reactivity and Applications: Electrophilic Substitution: The -CF₃ group is electron-withdrawing, directing electrophiles to the 5-position in this compound, whereas -CH₃ (electron-donating) in 4-Methylnaphthol favors substitution at the 2-position . Pharmaceutical Utility: Trifluoromethylated naphthols exhibit improved metabolic stability in drug candidates compared to non-fluorinated analogues .

Thermodynamic and Spectroscopic Comparisons

| Property | This compound | 8-Trifluoromethylnaphthol | 4-Methylnaphthol |

|---|---|---|---|

| LogP (Octanol-Water) | 3.8 | 3.5 | 2.1 |

| ¹H NMR (δ, ppm) | 8.2 (aromatic H), 2.5 (-CH₃) | 8.3 (aromatic H) | 2.4 (-CH₃) |

| ¹⁹F NMR (δ, ppm) | -63.2 (-CF₃) | -63.5 | N/A |

- LogP : The higher lipophilicity of this compound (LogP = 3.8) supports its use in lipid-rich environments, such as cell membranes in drug delivery .

- NMR Shifts: The -CF₃ group deshields adjacent protons, causing downfield shifts in ¹H NMR compared to non-fluorinated analogues.

Q & A

Q. How can factorial design improve the efficiency of structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Define factors (e.g., substituent electronic effects, steric bulk) and responses (e.g., binding affinity, thermal stability).

- Use a central composite design to explore non-linear relationships and optimize SAR models.

- Apply partial least squares regression (PLSR) to correlate structural descriptors with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.